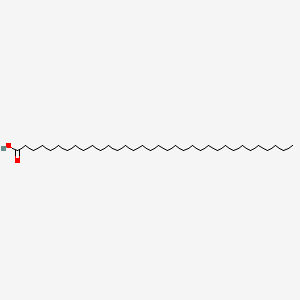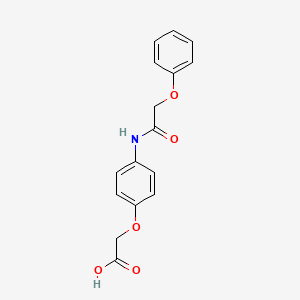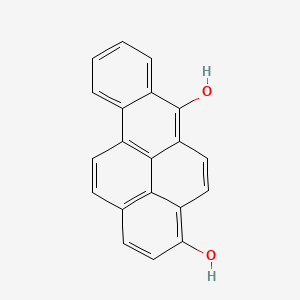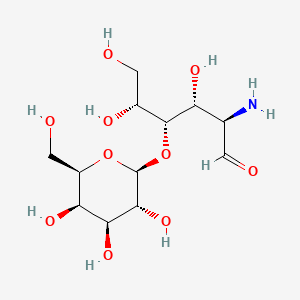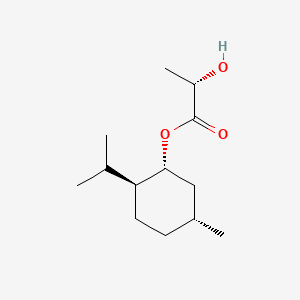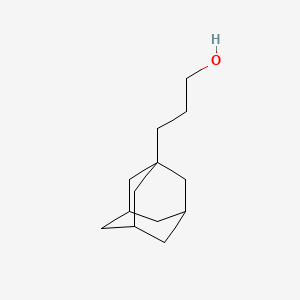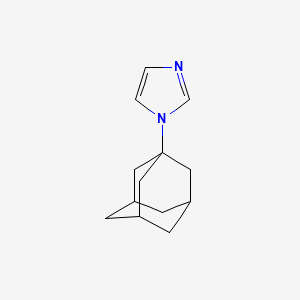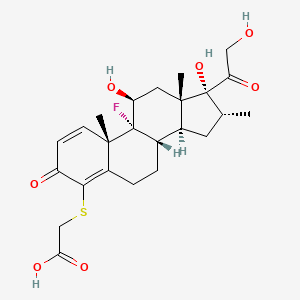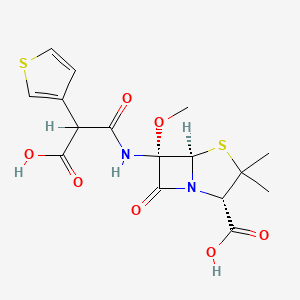
Temocillin
Overview
Description
Temocillin is a beta-lactam antibiotic that is used to treat infections caused by gram-negative bacteria. It is a narrow-spectrum antibiotic that is effective against a limited range of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. This compound is a relatively new antibiotic that was first introduced in the 1990s, and it has been used primarily in Europe and Asia.
Scientific Research Applications
Carbapenem-Sparing Antibiotic
Temocillin, an old antibiotic, has gained attention as a potential alternative to carbapenems for treating infections due to ESBL-producing Enterobacterales and KPC-producing urinary tract infections (UTIs). Its favorable profile includes a low risk of Clostridioides difficile infections and activity against ESBL, AmpC, and KPC-producing Enterobacterales. It's suggested for outpatient treatment and shows promise as a tool in antimicrobial stewardship (Lupia et al., 2022).
Activity Against Multidrug-Resistant Enterobacteriaceae
This compound is noted for its stability against hydrolysis by beta-lactamases, including extended-spectrum and AmpC beta-lactamases. This property renders it an effective therapeutic option for infections caused by multidrug-resistant Enterobacteriaceae. Clinical efficacy has been demonstrated in such contexts, reinforcing its role in managing resistant infections (Vanstone et al., 2013).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic/pharmacodynamic profile of this compound shows that it is bactericidal with a prolonged elimination half-life, high protein binding, and primarily renal clearance. Its penetration into bile and peritoneal fluid is high, though poor into cerebrospinal fluid. The effectiveness of this compound relates to the duration of time its concentration exceeds the minimum inhibitory concentration, with different dosing regimens suggested for varying severity of infections and patient conditions (Alexandre & Fantin, 2018).
Efficacy in Community-Acquired Urinary Tract Infections
This compound shows high activity against Enterobacteriaceae from community-acquired UTIs, with a susceptibility rate of 99.6% against non-ESBL-producing isolates. Its reliability for susceptibility testing in such infections is also noted, making it a viable option for UTI treatment (Alexandre et al., 2018).
Treatment of KPC-Producing Infections
This compound's activity against KPC-producing Klebsiella pneumoniae and Escherichia coli is significant, suggesting it as a potential alternative to carbapenems for treating infections by these organisms. Its ability to achieve effective urinary concentrations makes it especially relevant for urinary tract infections caused by KPC-producing Enterobacteriaceae (Adams-Haduch et al., 2009).
Clinical Efficacy in Peritonitis and Severe Infections
In a study involving critically ill patients with peritonitis, this compound was effective in 21 out of 22 patients, demonstrating its potential use in abdominal surgery and severe infections. The absence of adverse reactions during treatment further supports its clinical utility (Pfeiffer & Fock, 2012).
Application in ESBL/dAmpC-Producing Infections
This compound's clinical and microbiological efficacies are unaffected by ESBL/dAmpC production, confirming its potential as a carbapenem-sparing agent. Optimal dosing regimens significantly enhance its effectiveness, especially in ESBL/dAmpC-positive infection treatment (Balakrishnan et al., 2011).
Continuous Versus Intermittent Infusion
A comparison between continuous and intermittent infusion of this compound in intensive care patients showed that continuous infusion maintains stable serum concentrations, potentially suggesting a breakpoint adjustment for effective treatment in nosocomial pneumonia (De Jongh et al., 2008).
Pharmacodynamics in Neutropenic Infection Models
In neutropenic murine infection models, this compound showed effective pharmacodynamics, with different %fT>MIC requirements for bacteriostatic or killing effects in thigh and lung infection models. This research supports this compound's use in pneumonia treatment (Muller et al., 2023).
Mechanism of Action
- Specifically, Temocillin has an affinity for PBP3 in Escherichia coli . It selectively interacts with these PBPs, disrupting cell wall formation.
Target of Action
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Temocillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . This compound is resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases and AmpC β-lactamases, due to the presence of a methoxy group at the 6-α position .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is crucial for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacteria. This compound does not significantly affect Gram-positive bacteria, anaerobes, or Pseudomonas aeruginosa due to its specific activity against Gram-negative bacteria . The compound influences cell signaling pathways by disrupting the integrity of the bacterial cell wall, leading to the activation of autolytic enzymes and subsequent cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding to penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and cell lysis . This compound’s stability against β-lactamases is due to the methoxy group at the 6-α position, which prevents the hydrolysis of the β-lactam ring by these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its antibacterial activity during prolonged exposure. Studies have demonstrated that this compound remains effective against resistant Gram-negative bacteria even after extended periods . The compound’s stability is attributed to its resistance to β-lactamase hydrolysis and its ability to maintain its structure under various conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats infections caused by susceptible Gram-negative bacteria without significant adverse effects . At higher doses, this compound may cause toxicity, including nephrotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound is excreted mainly through the kidneys, with a small fraction being eliminated via bile . This compound’s stability against β-lactamases ensures that it remains active during its passage through the body, maintaining its antibacterial activity until excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . This compound’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and reach sites of infection effectively .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell wall, ensuring its activity against penicillin-binding proteins . This compound’s localization within the cell wall is crucial for its ability to inhibit peptidoglycan synthesis and induce cell lysis .
Properties
IUPAC Name |
(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-DWPRYXJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009398 | |
| Record name | Negaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-78-5 | |
| Record name | Temocillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Negaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Temocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Temocillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. These proteins are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By binding to PBPs, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. [, ]
A: Despite being structurally similar to ticarcillin, an antibiotic with antipseudomonal properties, this compound shows limited effectiveness against Pseudomonas aeruginosa. [] This is primarily attributed to the presence of a 6-α-methoxy group in this compound, which alters its interaction with PBP3, an essential PBP in P. aeruginosa. [] This alteration leads to reduced stability of the PBP3-temocillin complex and a faster off-rate, rendering it less effective against this particular bacterium. []
ANone: this compound has the molecular formula C16H20N2O8S and a molecular weight of 424.4 g/mol.
A: Yes, molecular dynamics simulations have been used to analyze the interaction between this compound and PenA1, a class A β-lactamase. [] These simulations revealed that the 6-methoxy group in this compound hinders its hydrolysis by PenA1. [] This is because the 6-methoxy group interferes with the positioning of key active site residues (K73 and S130) and displaces the catalytic water molecule, thus slowing down acylation and blocking deacylation. []
A: this compound demonstrates good stability in various storage conditions relevant to outpatient parenteral antimicrobial therapy (OPAT). [, ] When reconstituted with 0.3% citrate buffer at pH 7 and stored in polypropylene infusion bags or polyisoprene elastomeric pumps, it retains ≥90% of its initial concentration for 72 hours at 4°C, 25°C, and 32°C. [] At 37°C, while stable for the first 24 hours, its concentration drops below 90% after this point. []
A: Yes, this compound is compatible with elastomeric infusion devices for OPAT. Studies have demonstrated that this compound reconstituted with 0.3% citrate buffer at pH 7 can be stored in these devices under refrigerated conditions (2–8°C) for up to 14 days, meeting the UK NHS Yellow Cover Document acceptance criteria. [, ] This makes it a suitable option for outpatient intravenous administration. [, ]
A: Like other beta-lactams, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most closely associated with this compound's efficacy. []
A: Yes, this compound exhibits saturable protein binding. [, , ] This means that as this compound concentration increases, the proportion of unbound drug also increases. [, , ] This phenomenon is particularly important in critically ill patients, who often have lower plasma protein levels, potentially leading to higher unbound this compound concentrations. []
A: Research suggests that this compound demonstrates moderate penetration into the cerebrospinal fluid (CSF), with a median penetration of 12.1% at steady state in neurocritically ill patients. [] This penetration is influenced by several factors, including inflammation and the function of the blood-brain barrier. []
A: this compound can be administered both intravenously and intramuscularly, with similar pharmacokinetic profiles observed for both routes. []
A: Yes, this compound has been studied in various animal models of infection, including murine models of urinary tract infection (UTI), peritonitis, and pneumonia. [, , , , ] These studies have demonstrated its efficacy against various Enterobacteriaceae, including strains producing ESBLs and some carbapenemases. [, , , , ]
A: Research suggests that this compound is a promising candidate for OPAT due to its stability in solution, its activity against a range of Enterobacterales, and its favorable safety profile. [, , , ] Studies evaluating the clinical efficacy of this compound in OPAT settings are ongoing. [, , ]
A: Resistance to this compound can arise through various mechanisms, including: * Reduced outer membrane permeability: This can occur due to mutations in porin genes, such as nmpC. [] * Efflux pump overexpression: Overexpression of efflux pumps, such as AcrD and MdtABCD, can extrude this compound from the bacterial cell, reducing its intracellular concentration. [, ] * Hydrolysis by carbapenemases: While this compound is stable against many β-lactamases, it can be hydrolyzed by some carbapenemases, notably those belonging to the OXA-48 group. [, , ]
A: While this compound generally retains activity against ESBL-producing Enterobacterales, cross-resistance can occur with other β-lactam antibiotics, especially if resistance is mediated by efflux pump overexpression or porin mutations. [, ]
A: Several analytical methods have been employed for the quantification of this compound, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UHPLC). [, , , ] These techniques are essential for studying the pharmacokinetics of this compound in various biological matrices, such as plasma, urine, and epithelial lining fluid. [, , , ]
A: Each alternative has its own advantages and disadvantages. While carbapenems offer broad-spectrum coverage, resistance is a growing concern. Ceftolozane/tazobactam and ceftazidime/avibactam have a narrower spectrum compared to carbapenems but might be less impacted by resistance. [, ] Fosfomycin, while active against many multidrug-resistant Enterobacterales, is prone to rapid resistance development when used as monotherapy. [] Choosing the most appropriate antibiotic requires careful consideration of the patient's clinical presentation, local resistance patterns, and the potential for adverse effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)
